methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core with fused pyridine-like and imino-oxo functionalities. Its structure includes a methyl ester group at position 5, a butan-2-yl substituent at position 7, and a methyl group at position 11.
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C18H20N4O3/c1-5-11(3)22-14(19)12(18(24)25-4)9-13-16(22)20-15-10(2)7-6-8-21(15)17(13)23/h6-9,11,19H,5H2,1-4H3 |
InChI Key |
PAUZQXRMJQJHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further functionalization to introduce the butan-2-yl, imino, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
Substituent Effects on Physicochemical Properties
Ester Group Influence: The methyl ester in the target compound reduces molecular weight compared to ethyl esters in analogs (e.g., 445.47 vs. 503.50 g/mol in ). Ethyl esters in analogs (e.g., ) may enhance lipophilicity, as reflected in higher XLogP3 values (e.g., 2.7 for ).
Alkyl/Aryl Substituents :
- The butan-2-yl group at position 7 in the target compound introduces branched-chain hydrophobicity, similar to the butyl group in . However, the 3-methoxypropyl group in adds polarity via the methoxy oxygen, likely improving aqueous solubility.
- The benzyl group in increases aromaticity, which may enhance π-π stacking interactions in crystal lattices or with biological targets.
Methylbenzoyl groups in balance electron-donating (methyl) and withdrawing (carbonyl) effects, modulating electronic properties for tailored binding affinities.
Hydrogen Bonding and Crystallography
While crystallographic data for the target compound are absent, analogs such as and likely form hydrogen-bonded networks via imino (N–H) and carbonyl (C=O) groups. highlights the role of graph set analysis in understanding such interactions, where directional hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing . SHELX-based refinements (commonly used for small-molecule crystallography) would be critical for resolving these structures .
Biological Activity
Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo structure which contributes to its unique chemical properties. The presence of multiple functional groups such as imino and carboxylate enhances its reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of the compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
2. Anticancer Properties
Preliminary investigations suggest that the compound has anticancer effects, particularly against human tumor cell lines such as HepG2 (hepatocellular) and MCF7 (breast cancer). In vitro assays reveal significant cytotoxicity at micromolar concentrations.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes that are critical for cellular processes in pathogens or cancer cells.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways related to growth and inflammation.
Research Findings and Case Studies
A selection of relevant studies highlights the compound's biological activities:
Comparative Analysis
To better understand the efficacy of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo compounds, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | 5 |
| Compound B | Anticancer | 12 | 10 |
| Methyl 7-butan... | Antimicrobial/Anticancer | 10 - 20 | >15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
